(5-methyl-3-nitro-1H-pyrazol-1-yl)acetyl chloride
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Overview
Description
(5-methyl-3-nitro-1H-pyrazol-1-yl)acetyl chloride is a chemical compound with the molecular formula C6H6ClN3O3 and a molecular weight of 203.58 g/mol . This compound is characterized by the presence of a pyrazole ring substituted with a methyl group at position 5 and a nitro group at position 3, along with an acetyl chloride functional group at position 1. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of (5-methyl-3-nitro-1H-pyrazol-1-yl)acetyl chloride typically involves the reaction of (5-methyl-3-nitro-1H-pyrazol-1-yl)acetic acid with thionyl chloride (SOCl2) under reflux conditions . The reaction proceeds as follows:
Starting Material: (5-methyl-3-nitro-1H-pyrazol-1-yl)acetic acid.
Reagent: Thionyl chloride (SOCl2).
Conditions: Reflux.
Product: this compound.
The reaction is typically carried out in an inert atmosphere to prevent moisture from interfering with the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
(5-methyl-3-nitro-1H-pyrazol-1-yl)acetyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The acetyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols to form corresponding amides, esters, or thioesters.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
(5-methyl-3-nitro-1H-pyrazol-1-yl)acetyl chloride has several scientific research applications:
Mechanism of Action
The mechanism of action of (5-methyl-3-nitro-1H-pyrazol-1-yl)acetyl chloride involves its interaction with specific molecular targets, depending on its application. For instance, in medicinal chemistry, its derivatives may inhibit enzymes or receptors by forming covalent bonds with active site residues, thereby blocking their activity . The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects .
Comparison with Similar Compounds
(5-methyl-3-nitro-1H-pyrazol-1-yl)acetyl chloride can be compared with other similar compounds such as:
(5-methyl-3-nitro-1H-pyrazol-1-yl)acetic acid: Similar structure but lacks the acetyl chloride group, making it less reactive in substitution reactions.
(5-methyl-1H-pyrazol-3-yl)acetyl chloride: Lacks the nitro group, which affects its reactivity and biological activity.
(3-nitro-1H-pyrazol-1-yl)acetyl chloride: Lacks the methyl group, which can influence its steric properties and reactivity.
The uniqueness of this compound lies in its combination of functional groups, which confer specific reactivity and potential for diverse applications.
Properties
IUPAC Name |
2-(5-methyl-3-nitropyrazol-1-yl)acetyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClN3O3/c1-4-2-6(10(12)13)8-9(4)3-5(7)11/h2H,3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAGJJZZSZBUWNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC(=O)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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